For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of alpha-Zearalenol (B28931)
Abstract
alpha-Zearalenol (α-ZOL), a prominent metabolite of the mycotoxin zearalenone (B1683625) (ZEN), is a potent non-steroidal estrogen that raises significant concerns for human and animal health. First identified as a product of ZEN's biotransformation, α-ZOL exhibits greater estrogenic activity than its parent compound, primarily through its high affinity for estrogen receptors. This guide provides a comprehensive overview of the discovery, history, and core scientific principles of α-ZOL. It details the metabolic pathways, toxicological effects, and the analytical methodologies used for its characterization. Quantitative data are presented in structured tables, and key experimental protocols are described to provide a practical resource for the scientific community. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological impact and the methods for its study.
Discovery and History
Zearalenone (ZEN), also known as F-2 mycotoxin, was first identified in the early 1960s as an estrogenic metabolite produced by fungi of the Fusarium genus, particularly Fusarium graminearum, which commonly contaminates cereal crops like maize, wheat, and barley.[1][2][3] The discovery was prompted by observations of estrogenic syndromes in livestock, especially swine, that consumed moldy feed.[1]
Subsequent research into the metabolism of zearalenone revealed that it is biotransformed in animals into two major metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL).[4][5] These metabolites are formed by the reduction of ZEN's ketone group.[4] In 1981, Ueno and Tashiro identified α-ZOL as the major hepatic metabolite of zearalenone in rats.[6] Their work demonstrated that α-ZOL possesses significantly higher estrogenic activity than the parent mycotoxin, establishing it as a critical compound of interest in toxicology and endocrinology.[6] This discovery shifted the focus of risk assessment from solely zearalenone to include its more potent derivatives. α-ZOL is now recognized as a key contributor to the mycoestrogenic effects observed after exposure to ZEN-contaminated food and feed.[5][7]
Biochemical Profile and Metabolism
alpha-Zearalenol is a resorcylic acid lactone and a nonsteroidal estrogen.[5] Its chemical structure is similar to that of natural estrogens, allowing it to bind to and activate estrogen receptors.[2]
Chemical and Physical Properties
The fundamental properties of α-Zearalenol are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one | [8] |
| Synonyms | α-ZEL, alpha-Zearalenol | [8] |
| CAS Number | 36455-72-8 | [5] |
| Molecular Formula | C₁₈H₂₄O₅ | [5][9] |
| Molar Mass | 320.385 g·mol⁻¹ | [5][9] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; limited water solubility. | [10] |
| UV Absorption Maxima (in Methanol) | 235, 275, 315 nm | [8] |
Metabolism of Zearalenone to α-Zearalenol
Zearalenone is rapidly absorbed after oral ingestion and undergoes extensive metabolism, primarily in the liver and intestines.[4][11] The conversion to α-ZOL and its epimer, β-ZOL, is a critical step in its toxicokinetics. This biotransformation is catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes.[11][12]
The production of α-ZOL is considered an activation pathway, as it is 3 to 4 times more estrogenic than ZEN.[5][12] Conversely, the formation of β-ZOL is a deactivation pathway, as it has lower estrogenic activity.[12] The ratio of α-ZOL to β-ZOL produced varies significantly between species. For instance, pigs produce larger amounts of the highly estrogenic α-ZOL, making them particularly sensitive to zearalenone.[4][13] Further metabolism involves conjugation with glucuronic acid, which facilitates excretion and is considered a detoxification reaction.[1][14]
Toxicological Profile
The toxicity of α-ZOL is primarily linked to its potent estrogenic activity, which disrupts the endocrine system. It also exhibits other forms of toxicity, including cytotoxicity and genotoxicity.
Estrogenic and Reproductive Toxicity
alpha-Zearalenol exerts its effects by binding to estrogen receptors (ERs), primarily ERα.[8][15] Its binding affinity for ERs is significantly higher than that of ZEN and β-ZOL.[16] This potent agonistic activity leads to various reproductive disorders.[1] In males, exposure to α-ZOL has been shown to reduce testosterone (B1683101) concentrations, decrease sperm counts, and lower fertility rates.[17][18]
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| Estrogenic Potency vs. ZEN | - | - | ~3-4 times more potent | [5] |
| ERα Agonism (EC₅₀) | MCF-7 cells | 0.06 nM | Increased cell proliferation | [8] |
| Androgen Receptor Antagonism (IC₅₀) | Human receptor | 4,170 nM | - | [8] |
| Uterine Weight | Immature mice | 1 mg/kg | Increased uterine weight | [8] |
| Sperm Count & Testosterone | Male mice | 25, 50, 75 mg/kg/day for 7 days (i.p.) | Significant, dose-dependent reduction | [17] |
| Pregnancy Rate | Female mice mated with treated males | 25, 50, 75 mg/kg/day for 7 days (i.p.) | Significantly low pregnancy rate | [17] |
| Acrosome Reaction | Stallion sperm (in vitro) | 100 µM | Increased percentage of live, acrosome-reacted sperm | [19] |
Cytotoxicity and Oxidative Stress
Beyond its endocrine-disrupting effects, α-ZOL can induce cytotoxicity and oxidative stress in various cell types. Studies using human Caco-2 intestinal cells have shown that α-ZOL can induce cell death, DNA fragmentation, and the generation of malondialdehyde (MDA), a marker of lipid peroxidation.[20] These effects are associated with the activation of caspase-3, indicating an apoptotic cell death pathway.[20][21]
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity (IC₅₀) | Pig neutrophils | 59.0 µM | - | [8] |
| Cell Viability | Human Caco-2 cells | - | Inhibition of cell viability | [20][21] |
| DNA Fragmentation | Human Caco-2 cells | - | Increased DNA lesions | [20] |
| Oxidative Stress | Human Caco-2 cells | - | Increased MDA generation | [20] |
| IL-8 Synthesis | Porcine PMNs | 10 µM | -49.2% decrease after 3h | [15] |
Signaling Pathway
alpha-Zearalenol's primary mechanism of action is through the modulation of estrogen receptor signaling. As a potent agonist for ERα, it mimics the action of 17β-estradiol.[15] Upon binding, the α-ZOL-ER complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to a cascade of physiological effects associated with estrogen, such as cell proliferation in hormone-responsive tissues like the breast and uterus.[15][22]
Experimental Protocols
Accurate detection and characterization of α-ZOL are crucial for research and regulatory purposes. The following sections outline key experimental methodologies.
Sample Preparation and Analysis Workflow
The analysis of α-ZOL in complex matrices like food, feed, or biological fluids typically involves extraction, cleanup, and instrumental analysis.[23] A common workflow utilizes immunoaffinity columns (IAC) for selective cleanup followed by chromatographic separation and detection.[23][24]
Protocol: Extraction and Immunoaffinity Cleanup
This protocol is adapted from methods used for analyzing zearalenone and its metabolites in feed and biological samples.[23][25]
-
Sample Homogenization : Grind a representative sample (e.g., 5g of cereal) to a fine powder.[23]
-
Extraction : Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 50:50, v/v) to the homogenized sample. Shake vigorously for 30 minutes.[26]
-
Centrifugation/Filtration : Centrifuge the mixture to pellet solid debris. Filter the supernatant through a Whatman No. 4 filter or equivalent.[23]
-
Column Loading : Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline) and pass it slowly through a zearalenone-specific immunoaffinity column (IAC). The antibodies in the column will bind ZEN, α-ZOL, and β-ZOL.[23][25]
-
Washing : Wash the IAC with 10 mL of water or buffer to remove interfering, non-bound compounds.[23]
-
Elution : Elute the bound mycotoxins from the column using 2 mL of methanol. Collect the eluate.[23]
-
Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the analytical instrument.[23]
Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and widely used method for the quantification of ZEN and its metabolites, which are naturally fluorescent.[1][23]
-
Chromatographic System : An HPLC system equipped with a fluorescence detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile, water, and methanol. A typical mobile phase could be acetonitrile/water/methanol (e.g., 46:46:8, v/v/v).
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Fluorescence Detection : Set the excitation wavelength to 274 nm and the emission wavelength to 440 nm. Zearalenone exhibits maximum fluorescence with excitation at 314 nm and emission at 450 nm in ethanol.[1]
-
Quantification : Create a calibration curve using certified standards of α-ZOL. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Protocol: E-Screen Assay for Estrogenic Activity
The E-Screen (Estrogen-Screen) assay is a cell proliferation bioassay used to assess the estrogenic activity of compounds. It utilizes the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.[16][22]
-
Cell Culture : Culture MCF-7 cells in a standard medium. Before the assay, switch the cells to a steroid-free medium (e.g., phenol (B47542) red-free medium with charcoal-stripped fetal bovine serum) for several days to deplete endogenous hormones and synchronize the cells.
-
Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to attach.
-
Exposure : Expose the cells to a range of concentrations of α-ZOL (e.g., 6.25 to 25 µM), a positive control (17β-estradiol), and a solvent control for a period of 6 days.[16][22]
-
Cell Proliferation Measurement : After the exposure period, quantify cell proliferation. This can be done by staining the cells with a dye like sulforhodamine B (SRB) or using a metabolic assay like the MTT assay.
-
Data Analysis : Calculate the proliferative effect (PE) relative to the solvent control. The results can be expressed as a Relative Proliferative Effect (RPE), where the effect of the positive control (17β-estradiol) is set to 100%.[22][27]
Conclusion
Since its identification as a major metabolite of zearalenone, alpha-Zearalenol has been recognized as a mycotoxin of significant concern. Its potent estrogenic activity, which surpasses that of its parent compound, makes it a powerful endocrine disruptor in both humans and animals. A thorough understanding of its discovery, metabolic activation, toxicological effects, and signaling pathways is essential for accurate risk assessment and the development of effective mitigation strategies. The analytical and biological protocols detailed in this guide serve as a foundational resource for professionals in research and drug development, facilitating continued investigation into the impacts of this important mycoestrogen.
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